molecular formula C13H18N2O4S B2472391 4-(Piperazine-1-sulfonyl)-benzoic acid ethyl ester CAS No. 737812-97-4

4-(Piperazine-1-sulfonyl)-benzoic acid ethyl ester

Cat. No. B2472391
CAS RN: 737812-97-4
M. Wt: 298.36
InChI Key: KFTOZEVPVNVAEX-UHFFFAOYSA-N
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Description

“4-(Piperazine-1-sulfonyl)-benzoic acid ethyl ester” is a compound that contains a piperazine moiety. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are found in many pharmaceuticals and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring. These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse. One method involves the decarboxylative cyclization between a variety of aldehydes and amino-acid-derived diamine to access diverse C2-substituted piperazines .

Scientific Research Applications

Metabolism and Enzyme Interaction

  • 4-(Piperazine-1-sulfonyl)-benzoic acid ethyl ester derivatives are involved in complex metabolic pathways, as indicated in a study by Hvenegaard et al. (2012). The study examined the metabolism of a novel antidepressant, Lu AA21004, which undergoes oxidation to form a metabolite structurally similar to this compound. The process involves multiple enzymes, including CYP2D6 and CYP2C9.

Antimicrobial Activity

  • Bifunctional sulfonamide-amide derivatives, including structures related to this compound, have been synthesized and shown to possess significant antimicrobial properties. Abbavaram & Reddyvari (2013) reported the synthesis of such derivatives and their effectiveness against various bacterial and fungal strains.

Crystal Structure Analysis

  • The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a derivative of this compound, has been analyzed to understand its conformation and molecular interactions. Faizi, Ahmad, & Golenya (2016) detailed the molecular structure, revealing a chair conformation of the piperazine ring and specific dihedral angles, which are crucial for understanding the compound's chemical behavior.

Use in Liquid Chromatography

  • A sulfonate reagent structurally related to this compound has been developed for use in liquid chromatography. Wu et al. (1997) discussed the synthesis of this reagent and its application in the analysis of caproic acid, demonstrating the compound's utility in analytical chemistry.

Cancer Research

  • Piperazine derivatives, including those related to this compound, have been evaluated for their potential in inhibiting breast cancer cell proliferation. Kumar et al. (2007) synthesized a series of such derivatives and found significant inhibitory activity in certain compounds.

Future Directions

Piperazine derivatives continue to be a focus in drug discovery due to their prevalence in diverse pharmacological agents . Future research may focus on expanding the structural diversity of piperazine-containing drugs and exploring new synthetic methods .

properties

IUPAC Name

ethyl 4-piperazin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-2-19-13(16)11-3-5-12(6-4-11)20(17,18)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTOZEVPVNVAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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